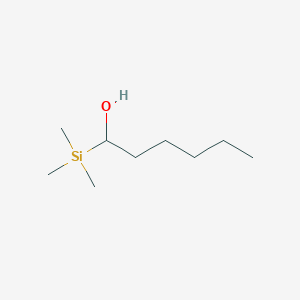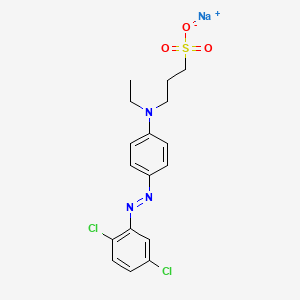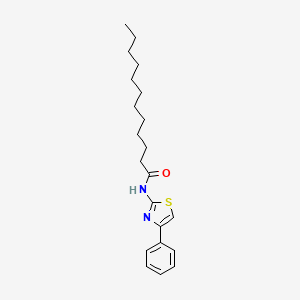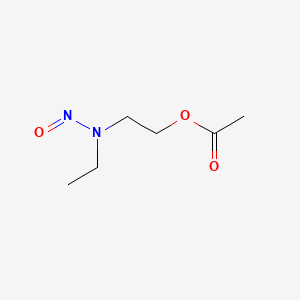
2-(Ethylnitrosoamino)ethanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylnitrosoamino)ethanol acetate is an organic compound with the molecular formula C6H12N2O3 It is a derivative of ethanolamine, where the amino group is substituted with an ethylnitroso group, and the hydroxyl group is esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylnitrosoamino)ethanol acetate typically involves the following steps:
N-Nitrosation: Ethanolamine is reacted with ethylnitrite in the presence of an acid catalyst to form 2-(Ethylnitrosoamino)ethanol.
Esterification: The resulting 2-(Ethylnitrosoamino)ethanol is then esterified with acetic anhydride or acetyl chloride under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the N-nitrosation and esterification steps.
Purification: The crude product is purified using distillation and recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylnitrosoamino)ethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
2-(Ethylnitrosoamino)ethanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-(Ethylnitrosoamino)ethanol acetate involves its interaction with cellular components:
Molecular Targets: The compound targets specific enzymes and receptors in cells, influencing their activity.
Pathways Involved: It affects pathways related to nitrosation and acetylation, leading to changes in cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(Ethylnitrosoamino)ethanol: The parent compound without the acetate group.
N-Nitroso-N-ethylurea: A structurally similar compound with different functional groups.
Ethanolamine derivatives: Compounds with similar ethanolamine backbones but different substituents.
Uniqueness
2-(Ethylnitrosoamino)ethanol acetate is unique due to its combination of nitroso and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
65986-78-9 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[ethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-8(7-10)4-5-11-6(2)9/h3-5H2,1-2H3 |
InChI Key |
AHCPBURQVNYRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


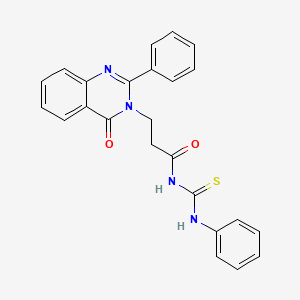

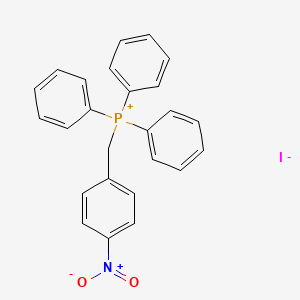

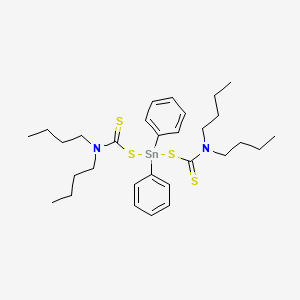

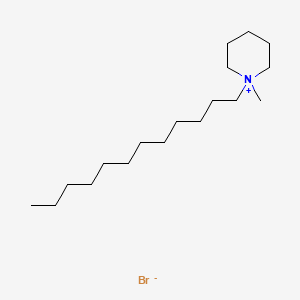
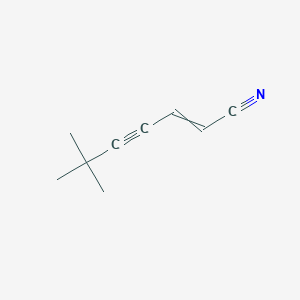
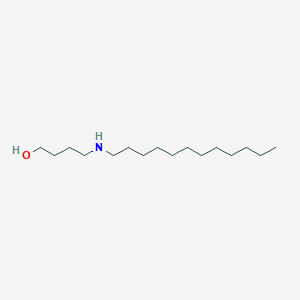
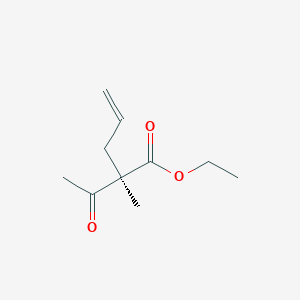
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
